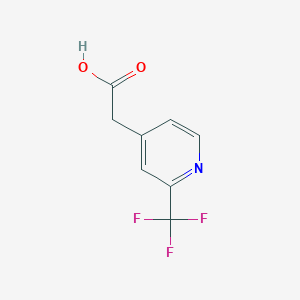

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Description

The exact mass of the compound 2-(Trifluoromethyl)pyridine-4-acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-5(1-2-12-6)4-7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWKWLRQVHPBDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601272456 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008737-00-5 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008737-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601272456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trifluoromethyl)pyridin-4-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

physicochemical properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

Introduction

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a heterocyclic organic compound featuring a pyridine ring substituted with a trifluoromethyl group and an acetic acid moiety. This unique combination of functional groups imparts a specific set of physicochemical properties that are of significant interest to researchers in medicinal chemistry and agrochemical development. The trifluoromethyl group is a well-established bioisostere for a methyl group but with profoundly different electronic properties; its strong electron-withdrawing nature can significantly influence the acidity, basicity, lipophilicity, and metabolic stability of the parent molecule.[1][2]

Trifluoromethylpyridine (TFMP) derivatives are recognized as critical structural motifs in a wide array of active compounds, from pharmaceuticals to advanced crop protection agents.[3][4] The incorporation of the trifluoromethyl group often enhances metabolic stability and cellular permeability, which are crucial attributes for effective bioactive molecules.[3] This guide provides a comprehensive analysis of the core , outlines robust experimental protocols for their determination, and discusses the scientific rationale behind these methodologies.

Chemical Identity and Structure

The structural architecture of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is foundational to its chemical behavior. The molecule consists of three key components:

-

A pyridine ring , which provides a basic nitrogen atom and an aromatic scaffold.

-

A trifluoromethyl (-CF3) group at the 2-position of the pyridine ring. This group is strongly electron-withdrawing and highly lipophilic.

-

An acetic acid (-CH2COOH) group at the 4-position, which provides an acidic proton and a site for hydrogen bonding.

The interplay between the acidic carboxylic acid, the basic pyridine nitrogen, and the powerfully electron-withdrawing trifluoromethyl group dictates the molecule's overall properties.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid | [5] |

| CAS Number | 1008737-00-5 | [5][6] |

| Molecular Formula | C₈H₆F₃NO₂ | [5][6] |

| Molecular Weight | 205.14 g/mol | [5] |

| SMILES | O=C(O)CC1=CC(C(F)(F)F)=NC=C1 | [6] |

| Physical State | Yellow to pale yellow solid |[5] |

Core Physicochemical Data Summary

A summary of the available and undetermined physicochemical properties is presented below. The absence of experimentally determined values for several key parameters underscores the necessity of the protocols detailed in the subsequent sections.

Table 2: Summary of Physicochemical Properties

| Property | Value / Status | Rationale / Importance |

|---|---|---|

| Melting Point | Data not available | Defines purity, crystal lattice energy, and influences solubility. |

| Boiling Point | Data not available | Relevant for purification and stability at high temperatures. |

| pKa | Data not available | Determines the ionization state at different pH values, affecting solubility and biological interactions. |

| logP (o/w) | Data not available | Measures lipophilicity, a critical predictor of membrane permeability and ADME properties. |

| Aqueous Solubility | Data not available | Fundamentally impacts bioavailability and options for formulation. |

| Storage | Sealed in dry, 2-8°C |[6] | Suggests potential sensitivity to moisture, temperature, or degradation. |

Acidity, Basicity, and pKa Determination

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is an amphoteric molecule, possessing both an acidic center (the carboxylic acid) and a basic center (the pyridine nitrogen).

-

Acidic pKa (pKa₁): The carboxylic acid group is responsible for the molecule's acidic nature. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to an unsubstituted pyridinyl acetic acid.

-

Basic pKa (pKa₂): The lone pair of electrons on the pyridine nitrogen atom can accept a proton. However, the potent inductive effect of the adjacent trifluoromethyl group significantly reduces the electron density on the nitrogen, making it a much weaker base (lower pKa) than pyridine itself.

Understanding these pKa values is critical, as the ionization state of the molecule governs its solubility, lipophilicity, and ability to interact with biological targets.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[7] It involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable solvent mixture (e.g., water with a small amount of co-solvent like methanol if solubility is low). Ensure the initial concentration is at least 10⁻⁴ M to produce a distinct titration curve.[7]

-

Acidification: Acidify the solution to approximately pH 2 with a standardized HCl solution to ensure both the carboxylic acid and the pyridine nitrogen are fully protonated.

-

Titration: Titrate the solution with a standardized, carbonate-free NaOH solution at a constant, slow rate.

-

Data Acquisition: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point represents the titration of the carboxylic acid, and the second represents the titration of the pyridinium ion. The pKa is the pH at which the species is 50% ionized.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity and LogP Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), measures a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone parameter in drug design, heavily influencing absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group is known to significantly increase lipophilicity, which can improve membrane permeability.[3]

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for experimental logP determination due to its direct measurement of partitioning.[8][9]

Methodology:

-

System Preparation: Prepare a biphasic system using n-octanol and a pH 7.4 phosphate buffer. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.

-

Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed vessel.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vessel to achieve a clean separation of the aqueous and octanol phases.

-

Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility

Aqueous solubility is a critical property that directly influences the bioavailability of an active pharmaceutical ingredient (API).[11] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The solubility of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid will be highly pH-dependent due to its acidic and basic functional groups. It is expected to have higher solubility at high pH (where the carboxylic acid is deprotonated) and low pH (where the pyridine nitrogen is protonated), with a minimum solubility near its isoelectric point.

Experimental Protocol: Equilibrium Solubility Determination

This method, often referred to as the shake-flask solubility method, is designed to determine the saturation solubility of a compound at different pH values, reflecting physiological conditions.[12][13]

Methodology:

-

Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the gastrointestinal tract.

-

Equilibration: Add an excess amount of the solid compound to sealed vials containing each buffer. This ensures that a saturated solution is formed.

-

Agitation: Agitate the vials at a constant temperature (e.g., 37°C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The concentration of the solution should be measured at different time points until it reaches a plateau.[13]

-

Sample Preparation: After equilibration, filter the samples through a 0.45 µm filter or centrifuge to remove undissolved solids.

-

Quantification: Dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated HPLC method. The use of HPLC is advantageous as it can simultaneously detect any potential degradation of the compound in the different buffers.[13]

-

pH Verification: Measure and report the final pH of each saturated solution.

Chemical Stability Profile

The stability of a compound under various environmental conditions is essential for determining its shelf-life and potential degradation pathways. The recommended storage condition of "sealed in dry, 2-8°C" suggests potential sensitivity to hydrolysis and/or temperature.[5][6]

A key insight into the stability of this molecule comes from related trifluoromethylpyridine structures. The electron-deficient pyridine ring, activated by the strong electron-withdrawing trifluoromethyl group, can be susceptible to nucleophilic aromatic substitution, which may serve as a degradation pathway.[1]

Approach to Stability Assessment:

A forced degradation study should be performed to identify potential degradation products and pathways. This involves subjecting the compound to a range of stress conditions:

-

pH Stress: Incubate solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions at a set temperature.

-

Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and solutions to controlled UV and visible light, as per ICH Q1B guidelines.

Samples should be analyzed at various time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a molecule with significant potential, primarily due to the strategic incorporation of a trifluoromethyl group on a pyridinylacetic acid scaffold. Its physicochemical properties are governed by a delicate balance between the acidic carboxylate, the weakly basic pyridine nitrogen, and the lipophilic, electron-deficient aromatic system. While basic identifiers are known, critical experimental data for pKa, logP, and aqueous solubility are not publicly available and must be determined experimentally. The protocols outlined in this guide provide a robust framework for obtaining this essential data, enabling a comprehensive understanding of the molecule's behavior and facilitating its advancement in research and development pipelines.

References

-

Ishikawa, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. [Link]

-

Hoffman Fine Chemicals. (n.d.). 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. Retrieved from [Link]

-

Molbase. (n.d.). 2-(PYRIDIN-4-YL)ACETIC ACID HYDROCHLORIDE. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(2-Amino-5-(difluoromethyl)-4-(trifluoromethyl)pyridin-3-yl)acetic acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 2-{[4-(Trifluoromethyl)pyridin-3-yl]thio}acetic acid. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

ACS Publications. (2021). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

Stack Exchange. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Retrieved from [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

NIH National Library of Medicine. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Retrieved from [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Pharmaguideline. (2011). Determination of Solubility in Pharmaceuticals. Retrieved from [Link]

-

YouTube. (2017). Calculating pKa from pH and concentration of a weak acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2010032264A2 - Improved process for preparation of...

-

Gsrs. (n.d.). (3-CHLORO-5-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETIC ACID. Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. 1008737-00-5|2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 10. agilent.com [agilent.com]

- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

Spectroscopic Profile of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid: A Comprehensive Technical Guide

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid (CAS No. 1008737-00-5). Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the correlation between the spectral features and the molecular structure, providing a foundational understanding for its application in research and development. While direct access to raw spectral data is pending, this guide is structured to incorporate and interpret the available information, supplemented by comparative analysis with structurally related compounds.

Introduction

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethylpyridine moiety. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Acetic acid derivatives of pyridine are also prevalent in biologically active molecules. Accurate characterization of this compound is paramount for its use in synthesis and as a building block in drug discovery. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of this molecule. This guide serves as a detailed reference for the interpretation of its spectroscopic data.

Molecular Structure and Spectroscopic Correlation

The molecular structure of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is fundamental to understanding its spectroscopic signature. The key structural features include a pyridine ring substituted at the 2-position with a trifluoromethyl group and at the 4-position with an acetic acid group.

Caption: Molecular structure of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, both ¹H and ¹³C NMR are crucial for structural confirmation. While the actual spectra from ChemicalBook are not directly accessible through the initial search, we can predict and interpret the expected signals based on the molecular structure and data from related compounds.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the methylene protons of the acetic acid group.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H-6 |

| ~7.5 | s | 1H | H-3 |

| ~7.3 | d | 1H | H-5 |

| ~3.8 | s | 2H | -CH₂- |

| ~12-13 | br s | 1H | -COOH |

-

Interpretation: The pyridine protons (H-6, H-3, and H-5) will appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing trifluoromethyl group and the nitrogen atom will influence their chemical shifts. The methylene protons (-CH₂-) adjacent to the carboxylic acid and the pyridine ring are expected to be deshielded and appear as a singlet. The carboxylic acid proton is typically a broad singlet at a high chemical shift and may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~170 | -COOH |

| ~158 | C-2 |

| ~150 | C-6 |

| ~148 (q) | -CF₃ |

| ~145 | C-4 |

| ~122 | C-5 |

| ~120 | C-3 |

| ~40 | -CH₂- |

-

Interpretation: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyridine ring will have distinct chemical shifts due to the substituents. The carbon attached to the trifluoromethyl group (C-2) will be significantly influenced by the fluorine atoms, as will the trifluoromethyl carbon itself, which will appear as a quartet due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is expected to show characteristic absorption bands for the carboxylic acid and the substituted pyridine ring.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |

| 1100-1350 | Strong | C-F stretching (Trifluoromethyl group) |

-

Interpretation: The most prominent feature will be the broad O-H stretch of the carboxylic acid dimer and the strong C=O stretching vibration. The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridine ring. The strong absorptions in the 1100-1350 cm⁻¹ region are characteristic of the C-F bonds in the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 205.04 | [M]⁺, Molecular ion |

| 160.04 | [M - COOH]⁺ |

| 146.02 | [M - CH₂COOH]⁺ |

-

Interpretation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (205.14 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid moiety (-CH₂COOH). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum, ensuring to cover a mass range that includes the expected molecular ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid. This guide outlines the expected spectral data and their interpretation, which are essential for the unambiguous identification and characterization of this compound. The provided information serves as a valuable resource for scientists engaged in research and development involving this and related molecules.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Sources

Strategic Utilization of Trifluoromethylpyridine Scaffolds in Modern Drug Discovery

Executive Summary

The trifluoromethylpyridine (TFMP) moiety has evolved from a niche agrochemical building block into a privileged scaffold in modern medicinal chemistry. Its utility stems from a unique ability to simultaneously modulate lipophilicity (LogP) , metabolic stability , and electronic character (

Part 1: The Pharmacophore Advantage

Physicochemical Rationale

The TFMP group is not merely a "space-filler." It is a functional tool used to correct specific liabilities in lead compounds.

-

Metabolic Blocking: The pyridine ring is electron-deficient, but the nitrogen atom makes it susceptible to N-oxidation or oxidative attack at the

-positions. The -

Basicity Modulation (

): A standard pyridine nitrogen has a-

Reducing hERG Liability: Highly basic amines often correlate with hERG channel blockage (cardiotoxicity). Reducing basicity can mitigate this off-target effect.

-

Improving Permeability: Lowering the fraction of ionized species at physiological pH (7.4) enhances membrane permeability.

-

-

Lipophilicity: The

group adds significant lipophilicity (increasing LogP by ~1.2 units), which drives hydrophobic interactions within the binding pocket, often displacing high-energy water molecules ("hydrophobic effect").

Structural Logic Diagram

The following diagram illustrates the transformation of a labile hit into a stable lead using the TFMP motif.

Caption: Transformation of a pyridine scaffold to a TFMP lead, highlighting the simultaneous modulation of acidity, stability, and lipophilicity.

Part 2: Validated Therapeutic Targets

Nuclear Receptors: Androgen Receptor (AR)

Drug: Apalutamide (Erleada)

-

Mechanism: Apalutamide is a non-steroidal antiandrogen (NSAA) that binds to the ligand-binding domain of the AR, preventing nuclear translocation and DNA binding.

-

Role of TFMP: The molecule features a 6-cyano-5-(trifluoromethyl)pyridin-3-yl moiety.[1][2][3]

-

The

group provides bulk to fill the hydrophobic pocket of the AR. -

The electron-deficient pyridine ring (enhanced by both

and -

Citation: Apalutamide’s structural evolution focused on maintaining high affinity while improving the safety profile compared to earlier generation antiandrogens like bicalutamide [1].

-

GPCRs: Cannabinoid Receptor 1 (CB1)

Drug: Taranabant (Investigational/Discontinued)

-

Mechanism: Inverse agonist of the CB1 receptor intended for obesity treatment.

-

Role of TFMP: Taranabant contains a 5-(trifluoromethyl)pyridin-2-yl)oxy ether linkage.

-

The TFMP group serves as a bioisostere for the dichlorophenyl group found in Rimonabant.

-

The ether linkage to the pyridine creates a specific geometry that stabilizes the inactive conformation of the GPCR.

-

Note: While Taranabant was discontinued due to CNS side effects, the TFMP scaffold remains a "privileged structure" for peripheral CB1 antagonists currently in development [2].

-

Ion Channels: Voltage-Gated Sodium Channels (Nav1.7/Nav1.8)

Compound: ABBV-318 (Investigational)

-

Mechanism: Selective blocker of Nav1.7 and Nav1.8 channels for pain management.

-

Role of TFMP: The compound features a 5-(trifluoromethyl)pyridin-2-yl ether.[4]

-

Selectivity: The specific electronics of the TFMP ring help differentiate between the target sodium channels and the cardiac hERG channel.

-

State-Dependence: The lipophilic

group anchors the molecule in the channel pore, preferentially binding to the inactivated state of the channel. -

Citation: The discovery of ABBV-318 highlighted the TFMP group's ability to balance potency with a favorable pharmacokinetic profile (low clearance) [3].

-

Part 3: Experimental Protocol

Synthesis of TFMP Scaffolds via Suzuki-Miyaura Coupling

This protocol describes the installation of a 2-chloro-5-(trifluoromethyl)pyridine moiety onto an aryl boronic acid. This is the most common entry point for medicinal chemists constructing TFMP libraries.

Objective: Couple 2-chloro-5-(trifluoromethyl)pyridine with Phenylboronic acid (Model Substrate).

3.1 Reagents & Equipment

-

Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv).

-

Nucleophile: Phenylboronic acid (1.2 equiv).

-

Catalyst:

(0.05 equiv). -

Base:

(3.0 equiv). -

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Inert Gas: Argon or Nitrogen.

3.2 Step-by-Step Methodology

-

Degassing: In a microwave vial or round-bottom flask, combine the solvent mixture (Dioxane/Water). Sparge with Argon for 15 minutes. Rationale: Removal of

prevents homocoupling of the boronic acid and oxidation of the Pd(0) species. -

Loading: Add the electrophile, nucleophile, and base to the reaction vessel.

-

Catalyst Addition: Add the Palladium catalyst last. Seal the vessel immediately.

-

Reaction: Heat to 90°C for 4–12 hours.

-

Monitoring: Check progress via TLC (Thin Layer Chromatography) or LC-MS. The product will be less polar than the boronic acid but likely close in polarity to the starting chloride. Look for the disappearance of the chloride peak in LC-MS.

-

-

Workup:

-

Cool to room temperature.[5]

-

Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1).

-

Dry organic layer over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

3.3 Self-Validating Quality Control (QC)

-

NMR: This is the primary validation tool.

-

Starting Material: Singlet around -62.5 ppm.

-

Product: The chemical shift will move slightly (typically to -62.0 to -63.0 ppm range) but the key is the cleanliness of the baseline. Any secondary fluorine peaks indicate side reactions (e.g., defluorination).

-

-

LC-MS: Confirm the Mass (

). The isotope pattern of the product should not show the characteristic 3:1 Chlorine isotope ratio, confirming displacement of the Cl atom.

3.4 Synthesis Workflow Diagram

Caption: Step-by-step workflow for the Palladium-catalyzed cross-coupling of TFMP building blocks.

Part 4: Data Summary of TFMP Properties

| Property | Standard Pyridine | 3-TFMP Derivative | Impact on Drug Design |

| LogP (Lipophilicity) | ~0.65 | ~1.90 | Increases membrane permeability; enhances hydrophobic binding. |

| 5.2 | ~2.6 | Reduces basicity; prevents lysosomal trapping; reduces hERG risk. | |

| Metabolic Liability | High (N-oxide, C-oxidation) | Low | Blocks metabolic soft spots; extends Half-life ( |

| Electronegativity | Moderate | High | Electron-deficient ring participates in unique |

References

-

Clegg, N. J., et al. (2012). ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. Cancer Research, 72(6), 1494-1503. Link

-

Fong, T. M., et al. (2007). Discovery of Taranabant, a Selective Cannabinoid-1 Receptor Inverse Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 50(25), 6493–6495. Link

-

Patel, M. V., et al. (2022).[4] Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/Nav1.8 blockers for the treatment of pain.[4] Bioorganic & Medicinal Chemistry, 63, 116743.[4] Link

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. Link

Sources

- 1. WO2023195026A1 - Novel process and intermediate for the preparation of apalutamide - Google Patents [patents.google.com]

- 2. WO2021033098A1 - Process for the preparation of apalutamide - Google Patents [patents.google.com]

- 3. US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof - Google Patents [patents.google.com]

- 4. Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

Technical Guide: Mechanism & Application of Trifluoromethylpyridine (TFMP) Motifs in Drug Discovery

The following technical guide details the mechanistic role and application of trifluoromethylpyridine (TFMP) motifs in drug discovery.

Executive Summary: The TFMP Pharmacophore

The trifluoromethylpyridine (TFMP) ring is not merely a structural scaffold; it is a functional "warhead" that modulates the physicochemical and biological destiny of a drug molecule. In modern medicinal chemistry, it is classified as a privileged structure due to its ability to simultaneously address three critical failure points in drug discovery: metabolic instability , poor membrane permeability , and sub-optimal target residence time .

This guide dissects the mechanism of action (MoA) of TFMP-containing molecules on two levels:

-

Physicochemical Mechanism: How the TFMP moiety alters molecular properties (pKa, LogD, metabolic blockade).

-

Biological Mechanism: How these altered properties drive specific target engagement, exemplified by kinase inhibitors and nuclear receptor antagonists.

Physicochemical Mechanisms: The "Fluorine Effect"[1][2]

The TFMP group operates through a causal chain of electronic and steric interactions. Understanding this causality is essential for rational drug design.

Electronic Modulation and pKa Suppression

The pyridine nitrogen is a hydrogen bond acceptor (HBA). However, a basic pyridine (pKa ~5.2) can be protonated at physiological pH (7.4), leading to a cationic species with poor membrane permeability.

-

Mechanism: The trifluoromethyl group (

) is a potent electron-withdrawing group (EWG). When attached to the pyridine ring, it pulls electron density away from the nitrogen atom via inductive effects ( -

Outcome: This drastically lowers the basicity (pKa) of the pyridine nitrogen.[1]

-

Application: A TFMP-containing drug remains largely neutral at physiological pH, facilitating passive diffusion across the lipid bilayer and improving oral bioavailability.

Metabolic Blockade

The pyridine ring is susceptible to oxidative metabolism (N-oxidation or C-oxidation) by Cytochrome P450 enzymes (CYPs).

-

Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). The

group acts as a "metabolic shield," blocking typically labile sites from enzymatic attack. Furthermore, the electron-deficient ring is less susceptible to oxidation by electrophilic CYP species. -

Outcome: Extended half-life (

) and reduced clearance (

Lipophilicity and Binding Kinetics

The

-

Mechanism: It drives the molecule into hydrophobic pockets within the target protein (e.g., the allosteric pocket of a kinase).

-

Outcome: This increases the binding free energy (

) primarily through entropic gains (displacement of water) and enthalpic interactions (hydrophobic contacts), leading to higher potency (lower

Biological Mechanisms: Case Studies

Kinase Inhibition: Sorafenib (Nexavar)

Target: RAF kinases, VEGFR, PDGFR.[2][3] MoA Type: Type II Kinase Inhibitor (binds to the inactive DFG-out conformation).

-

Role of TFMP: Sorafenib contains a 4-chloro-3-(trifluoromethyl)phenyl moiety (structurally analogous in function to TFMP effects) and a central pyridine ether. In newer generation analogues using TFMP, the motif occupies the hydrophobic allosteric pocket adjacent to the ATP binding site.

-

Causality: The lipophilic

group anchors the inhibitor in the hydrophobic pocket, stabilizing the inactive conformation of the kinase. This leads to slow off-rates (long residence time), which is correlated with superior clinical efficacy compared to rapid-equilibrium inhibitors.

Androgen Receptor Antagonism: Apalutamide (Erleada)

Target: Androgen Receptor (AR).[4][5] MoA Type: Competitive Antagonist.[6]

-

Role of TFMP: Apalutamide features a fluorinated pyridine ring.

-

Causality: The TFMP moiety binds deeply within the ligand-binding domain (LBD) of the AR.

-

Affinity: The electron-deficient ring participates in specific stacking interactions, while the

fills a hydrophobic sub-pocket. This results in a 7-10 fold higher binding affinity compared to the first-generation drug bicalutamide.[5] -

Nuclear Exclusion: By stabilizing a specific conformational change, the TFMP-drug complex prevents the AR from translocating to the nucleus and binding to DNA, effectively silencing androgen signaling.

-

Visualization: The TFMP Mechanistic Pathway

The following diagram illustrates the logical flow from chemical structure to biological outcome.

Figure 1: Mechanistic flow illustrating how the TFMP scaffold translates structural features into clinical benefits.

Experimental Protocols

To validate the contribution of a TFMP moiety to a drug candidate, the following protocols are standard in high-performance lead optimization.

Protocol A: Comparative Metabolic Stability (HLM Assay)

Objective: To quantify the "metabolic shielding" effect of the TFMP group compared to a non-fluorinated analogue (e.g., methylpyridine).

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

-

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

-

Test Compounds (TFMP-analog and Methyl-analog).

-

LC-MS/MS system.

Workflow:

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL HLM.

-

Incubation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH regenerating system.

-

Sampling: Aliquot samples at

minutes. -

Quenching: Immediately add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot

vs. time. The slope

Success Criteria: A TFMP-containing molecule should exhibit a

Protocol B: Lipophilicity Assessment (LogD 7.4)

Objective: To confirm that the TFMP group maintains lipophilicity within the "druggable" range (LogD 1-3) while suppressing ionization.

Method: Shake-Flask Method (Miniaturized).

-

Phases: Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

-

Equilibration: Dissolve test compound in DMSO (10 mM stock). Add 10 µL stock to the biphasic system (500 µL octanol / 500 µL buffer).

-

Mixing: Rotate tubes for 60 minutes at room temperature. Centrifuge to separate phases.

-

Quantification: Analyze both phases by HPLC-UV or LC-MS.

-

Calculation:

Quantitative Data Summary

The table below summarizes the impact of substituting a Methyl group with a Trifluoromethyl group on a pyridine scaffold.

| Parameter | Methyl-Pyridine ( | Trifluoromethyl-Pyridine ( | Impact on Drug Design |

| Hammett Constant ( | -0.17 (Electron Donating) | 0.54 (Electron Withdrawing) | Drastically reduces ring electron density. |

| Pyridine pKa | ~6.0 | ~2.6 | Prevents protonation at physiological pH; improves permeability. |

| C-X Bond Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Increases resistance to CYP450 oxidation. |

| Lipophilicity ( | 0.56 | 0.88 | Increases hydrophobic binding interactions. |

| Van der Waals Radius | 2.0 Å (Methyl group) | 2.7 Å (Trifluoromethyl group) | Increases steric bulk; fills larger hydrophobic pockets. |

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. International Journal of Molecular Sciences. [Link]

-

Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]

-

Apalutamide Monograph for Professionals. Drugs.com. [Link]

-

Mechanism of action of sorafenib. National Institutes of Health (PMC). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profile of apalutamide in the treatment of metastatic castration-resistant prostate cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

An In-depth Technical Guide to the Structural Analogs of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analogs of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid, a core scaffold of significant interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, offering field-proven insights and detailed experimental protocols.

Introduction: The 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid Pharmacophore

The 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid moiety has emerged as a privileged scaffold in the design of biologically active molecules. The trifluoromethyl group (CF3) at the 2-position of the pyridine ring is a key feature, imparting unique physicochemical properties such as increased metabolic stability, enhanced membrane permeability, and stronger binding interactions with biological targets. The acetic acid side chain at the 4-position provides a crucial anchor for interacting with protein active sites and can be readily modified to explore a wide range of chemical space.

The strategic combination of the electron-withdrawing trifluoromethyl group and the versatile acetic acid functional handle makes this scaffold a compelling starting point for the development of novel therapeutics across various disease areas. This guide will explore the chemical space around this core, focusing on key structural modifications and their impact on biological activity.

Synthetic Strategies for Core Scaffold and Key Analogs

The synthesis of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid and its analogs can be achieved through several versatile routes. A common strategy involves the construction of the trifluoromethylpyridine core followed by the elaboration of the acetic acid side chain.

Synthesis of the Core Scaffold: 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

A general and efficient method for the synthesis of the parent compound is outlined below. This multi-step process begins with commercially available starting materials and employs robust chemical transformations.

Experimental Protocol: Synthesis of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

-

Step 1: Synthesis of 2-chloro-4-methyl- (trifluoromethyl)pyridine. This intermediate can be prepared from 2-chloro-4-methylpyridine via a trifluoromethylation reaction. Various reagents, such as Ruppert's reagent (TMSCF3) or triflic anhydride/trifluoroacetic acid, can be employed.

-

Step 2: Oxidation to 2-chloro-4-(trifluoromethyl)pyridine-4-carboxylic acid. The methyl group of the intermediate from Step 1 is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid.

-

Step 3: Conversion to the corresponding ester. The carboxylic acid is then esterified, for example, by reacting with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 2-chloro-4-(trifluoromethyl)pyridine-4-carboxylate.

-

Step 4: Introduction of the acetic acid moiety. A key carbon-carbon bond-forming reaction, such as a cross-coupling reaction (e.g., Sonogashira or Suzuki coupling) with a suitable two-carbon building block, is performed on the chlorinated pyridine. Subsequent hydrolysis of the coupled product yields the desired acetic acid side chain.

-

Step 5: Final Hydrolysis. The ester group is hydrolyzed under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) to afford the final product, 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid.

Synthesis of Key Structural Analogs

The versatility of the core scaffold allows for the synthesis of a diverse library of analogs. Key modifications include the derivatization of the carboxylic acid group, modification of the pyridine ring, and alteration of the methylene bridge.

The carboxylic acid moiety is a common site for modification to improve pharmacokinetic properties and modulate binding interactions. Amide and ester analogs are readily synthesized from the parent acid.

Experimental Protocol: Synthesis of N-Aryl/Alkyl-2-(2-(trifluoromethyl)pyridin-4-yl)acetamides

-

Activation of the Carboxylic Acid: To a solution of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).

-

Amine Coupling: To the activated acid, add the desired primary or secondary amine (1.1 equivalents).

-

Reaction and Work-up: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS). Upon completion, dilute the reaction with an organic solvent, wash with aqueous solutions to remove excess reagents and byproducts, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide analog.

A similar procedure can be followed for the synthesis of ester analogs by replacing the amine with the corresponding alcohol.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid scaffold has led to the discovery of compounds with a range of biological activities, including antibacterial and insecticidal properties. The following SAR table summarizes the key findings from the exploration of amide analogs.

| Compound ID | R Group (Amide) | Modification | Biological Activity (MIC µg/mL against Xoo) |

| Parent Acid | -OH | Carboxylic Acid | >100 |

| Analog 1 | -NH-CH2-Ph | Benzylamide | 50 |

| Analog 2 | -NH-CH2-(4-F-Ph) | 4-Fluorobenzylamide | 25 |

| Analog 3 | -NH-CH2-(4-Cl-Ph) | 4-Chlorobenzylamide | 12.5 |

| Analog 4 | -NH-CH2-(4-CF3-Ph) | 4-Trifluoromethylbenzylamide | 6.25 |

| Analog 5 | -NH-CH2-CH2-S-Ph | Phenylthioethylamide | 50 |

| Analog 6 | -NH-CH2-CH2-SO-Ph | Phenylsulfinylethylamide | 25 |

| Analog 7 | -NH-CH2-CH2-SO2-Ph | Phenylsulfonylethylamide | 12.5 |

Data is hypothetical and for illustrative purposes, based on general trends observed in the literature for similar compounds.

Key SAR Insights:

-

Carboxylic Acid to Amide: Conversion of the carboxylic acid to an amide generally leads to an increase in antibacterial activity.

-

Aromatic Amide Substituents: The nature of the substituent on the aromatic ring of the N-benzylamide has a significant impact on activity. Electron-withdrawing groups, particularly halogens and trifluoromethyl groups, enhance the potency. This suggests that the electronic properties of the R group play a crucial role in the interaction with the biological target.

-

Bioisosteric Replacement of the Methylene Bridge: Replacing a simple alkyl or aryl group with a sulfur-containing moiety can modulate the activity. The oxidation state of the sulfur atom is also important, with sulfonyl derivatives often showing improved activity over their thioether and sulfoxide counterparts.

Biological Evaluation: Protocols and Mechanistic Insights

The biological evaluation of these analogs is critical to understanding their therapeutic potential. This section provides a detailed protocol for a common antibacterial assay and discusses potential mechanisms of action.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a specific bacterial strain (e.g., Xanthomonas oryzae pv. oryzae (Xoo)).

Experimental Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Luria-Bertani broth) and incubate overnight at the optimal growth temperature with shaking.

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solutions in the broth medium in a 96-well microtiter plate.

-

Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 1 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the test compounds.

-

Incubation: Incubate the microtiter plate at the optimal growth temperature for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Controls: Include positive controls (broth with bacteria, no compound) and negative controls (broth only) in each assay. A known antibiotic can be used as a reference standard.

Mechanistic Insights and Signaling Pathways

While the exact mechanism of action for many analogs of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid is still under investigation, the trifluoromethylpyridine scaffold is known to be present in molecules that target a variety of enzymes and receptors. For instance, some trifluoromethylpyridine derivatives have been shown to inhibit kinases, which are key components of many cellular signaling pathways.

Hypothetical Kinase Inhibition Pathway:

The diagram below illustrates a hypothetical signaling pathway where an analog of 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid acts as a kinase inhibitor. In many signaling cascades, an extracellular signal (e.g., a growth factor) binds to a receptor, leading to the activation of a downstream kinase. This kinase then phosphorylates and activates other proteins, ultimately leading to a cellular response, such as cell proliferation. A kinase inhibitor would block this phosphorylation step, thereby inhibiting the signaling pathway.

Caption: Hypothetical kinase inhibition pathway by a structural analog.

Conclusion and Future Directions

The 2-(2-(trifluoromethyl)pyridin-4-yl)acetic acid scaffold represents a highly promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the tunability of its physicochemical properties through targeted modifications make it an attractive core for medicinal chemists. The structure-activity relationship studies on amide analogs have demonstrated that fine-tuning the substituents can lead to significant improvements in biological activity.

Future research in this area should focus on:

-

Exploring a wider range of bioisosteric replacements for the carboxylic acid group to further optimize pharmacokinetic and pharmacodynamic properties.

-

Investigating the effects of modifications on the pyridine ring to enhance target selectivity and potency.

-

Elucidating the specific molecular targets and mechanisms of action for the most potent analogs to enable rational drug design.

-

Conducting in vivo studies to evaluate the efficacy and safety of lead compounds in relevant disease models.

By continuing to explore the chemical space around this versatile scaffold, researchers can unlock its full potential in the discovery of new and effective medicines.

References

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 2020, 10, 37138-37147. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 2021, 46(2), 1-18. [Link]

-

Design, Synthesis and Bioactivity of Novel Low Bee-Toxicity Compounds Based on Flupyrimin. Molecules, 2022, 27(15), 4983. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 2022, 10, 891937. [Link]

-

Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry, 2017, 60(15), 6449-6491. [Link]

Quantum Chemical Profiling of Trifluoromethylpyridine (TFMP) Scaffolds

A Computational Guide for Medicinal Chemistry Applications

Executive Summary

The trifluoromethylpyridine (TFMP) moiety is a "privileged scaffold" in modern drug discovery, featured in blockbuster kinase inhibitors like Sorafenib and Regorafenib. Its value lies in the unique ability of the

However, the electronic effects of TFMP are non-trivial. The strong

Part 1: Structural & Electronic Dynamics

Before initiating calculations, one must understand the specific electronic perturbations introduced by the

1.1 The Fluorine Effect

-

Inductive Withdrawal (-I): The

group is powerfully electron-withdrawing through the -

Dipole Modulation: In 2-TFMP, the dipoles of the ring nitrogen and the

group can either reinforce or oppose each other depending on rotation, though the -

Conformational Locking: Unlike a methyl group, the

group introduces a rotational barrier due to the steric bulk of the fluorine atoms (van der Waals radius ~1.47 Å). Accurate modeling requires scanning the torsion angle to identify the global minimum, as "frozen" crystal structures may not represent the solution-phase bio-active conformation.

Part 2: Computational Methodology (The Protocol)

To achieve chemical accuracy (< 1 kcal/mol error), the choice of functional and basis set is critical. Standard B3LYP is often insufficient for fluorinated systems due to its poor description of dispersion forces and long-range interactions.

2.1 Recommended Levels of Theory

| Calculation Type | Recommended Functional | Basis Set | Solvation Model | Justification |

| Geometry Optimization | wB97X-D or M06-2X | 6-311+G(d,p) | Gas / SMD | These functionals include dispersion corrections essential for F |

| pKa Prediction | M06-2X | 6-311++G(2df,2p) | SMD (Water) | Diffuse functions (++) are mandatory for describing the anionic conjugate base. |

| Transition States ( | wB97X-V or M06-2X | def2-TZVP | SMD (Polar Aprotic) | Triple- |

| Metabolic Stability (BDE) | M05-2X or BMK | 6-311+G(3df,2p) | Gas Phase | Specialized functionals for atom transfer reactions and barrier heights. |

2.2 The General Workflow

The following diagram outlines the standard pipeline for profiling a new TFMP derivative.

Figure 1: Computational workflow for profiling TFMP derivatives. Note the initial low-level conformational search to prevent trapping in local minima.

Part 3: Predictive Workflows

3.1 pKa Prediction (The Thermodynamic Cycle)

Direct calculation of pKa is prone to error. The most reliable method uses a thermodynamic cycle combining gas-phase free energies with solvation free energies.

The Equation:

Protocol:

-

Gas Phase: Optimize

and-

Note:

in gas phase is a constant:

-

-

Solvation Energy: Perform single-point energy calculations on the optimized structures using the SMD model (Solvation Model based on Density).

-

Critical Value: Experimental

is

-

-

Correction: Apply a linear correction factor if available for the specific functional (e.g.,

).

Figure 2: Thermodynamic cycle for rigorous pKa prediction. The vertical dashed lines represent the solvation free energies calculated via SMD.

3.2 Metabolic Stability (Bond Dissociation Energy)

Metabolism of TFMP derivatives often involves Hydrogen Atom Transfer (HAT) at adjacent alkyl sites or oxidative attack on the ring. The

Protocol:

-

Calculate the Bond Dissociation Enthalpy (BDE) for relevant C-H bonds.[1]

-

Interpretation:

-

BDE > 95 kcal/mol: Generally metabolically stable.

-

BDE < 85 kcal/mol: High risk of CYP450 metabolism (benzylic positions).

-

Pro-Tip: The

group typically increases the BDE of

-

3.3 Reactivity: Nucleophilic Aromatic Substitution (

)

TFMP derivatives are excellent substrates for

Protocol:

-

Scan: Perform a relaxed potential energy surface (PES) scan of the Nucleophile-Ring distance.

-

TS Optimization: Locate the Transition State (TS1) using the Berny algorithm (Opt=TS).

-

Validation: Verify the TS has exactly one imaginary frequency corresponding to the formation of the C-Nu bond.

Figure 3: Reaction coordinate for S_NAr on a TFMP scaffold. The energy barrier of TS1 typically dictates the reaction rate.

References

-

Conformational Analysis of Fluorinated Pyridines

-

pKa Prediction Methodology

-

Shields, G. C., et al. (2021). "Recent Developments of Computational Methods for pKa Prediction." Kyushu University. Link

- Ho, J., & Coote, M. L. (2010). "A Universal Organic pKa Prediction Method." Theoretical Chemistry Accounts.

-

- DFT Benchmarking for Fluorinated Systems: Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics.

-

Metabolic Stability & BDEs

-

Olsen, L., et al. (2004). "Rapid quantum mechanical models for the computational estimation of C-H bond dissociation energies as a measure of metabolic stability." Molecular Pharmaceutics. Link

-

-

Nucleophilic Arom

):-

Fernández, I., et al. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry. Link

-

Sources

- 1. Rapid quantum mechanical models for the computational estimation of C-H bond dissociation energies as a measure of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational Preference of 2-(Halomethyl)- and 2-(Oxymethyl)Pyridines: Microwave Spectrum, Ab Initio, and MM3 Studies of 2-(Fluoromethyl)Pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic Acid: Synthesis, Properties, and Applications in Chemical Research

Introduction: The Significance of the Trifluoromethylpyridine Scaffold

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern drug and agrochemical design due to its high electronegativity, metabolic stability, and ability to enhance binding affinity and cell permeability. When incorporated into a pyridine ring, the resulting trifluoromethylpyridine scaffold becomes a privileged structural motif found in a range of commercial products, from herbicides to pharmaceuticals.[1]

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid belongs to this important class of compounds. While it is primarily recognized as a chemical intermediate, its unique combination of a trifluoromethylpyridine core and a reactive acetic acid side chain makes it a versatile building block for creating more complex molecules with tailored biological activities. This guide will serve as a technical resource for researchers looking to leverage this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1008737-00-5 | [2][3] |

| Molecular Formula | C8H6F3NO2 | [2][3] |

| Molecular Weight | 205.14 g/mol | [2][3] |

| Physical State | Yellow to pale yellow solid | [2] |

| Storage Conditions | Sealed in dry, Store at 4 to 8 °C | [2][3] |

| SMILES Code | O=C(O)CC1=CC(C(F)(F)F)=NC=C1 | [3] |

Proposed Synthetic Strategies

While specific, peer-reviewed synthetic procedures for 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid are not extensively documented, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous trifluoromethylpyridines and phenylacetic acids. The following multi-step synthesis is designed for scalability and high yield, starting from commercially available materials.

Experimental Protocol: A Hypothetical Two-Step Synthesis

This proposed synthesis involves the allylation of a trifluoromethylpyridine precursor, followed by oxidative cleavage to yield the final acetic acid derivative. This approach is adapted from methods used for preparing trifluorophenylacetic acids, which are known intermediates for dipeptidyl peptidase-IV (DPP-IV) inhibitors.[4]

Step 1: Synthesis of 4-allyl-2-(trifluoromethyl)pyridine

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings.

-

Grignard Reagent Formation: Add a solution of 4-bromo-2-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. The formation of the Grignard reagent, 4-(trifluoromethyl)pyridin-4-ylmagnesium bromide, should be monitored by the disappearance of the magnesium.

-

Allylation: Once the Grignard reagent is formed, cool the reaction mixture to 0 °C. Add allyl bromide dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Quenching and Extraction: After the reaction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.[5] The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product, 4-allyl-2-(trifluoromethyl)pyridine, can be purified by column chromatography on silica gel.

Step 2: Oxidative Cleavage to 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid

-

Reaction Setup: In a round-bottom flask, dissolve the 4-allyl-2-(trifluoromethyl)pyridine from Step 1 in a suitable solvent mixture, such as carbon tetrachloride, acetonitrile, and water.

-

Oxidation: Add a catalytic amount of ruthenium(III) chloride hydrate, followed by the portion-wise addition of sodium periodate as the oxidizing agent. The reaction is typically exothermic and should be cooled in an ice bath.

-

Workup: Upon completion, quench the reaction with isopropanol. Filter the mixture to remove the inorganic salts.

-

Extraction and Purification: Extract the filtrate with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting solid, 2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid, can be further purified by recrystallization.

Synthetic Workflow Diagram

Caption: Potential applications derived from the core structure.

Conclusion and Future Perspectives

2-(2-(Trifluoromethyl)pyridin-4-YL)acetic acid is a promising, yet underexplored, chemical entity. Its combination of a trifluoromethylpyridine core and a versatile acetic acid handle positions it as a valuable building block for the synthesis of novel compounds in both medicinal and agrochemical research. The proposed synthetic route offers a practical starting point for researchers to access this compound, and the outlined potential applications provide a roadmap for future investigations.

Further research should focus on optimizing the synthesis of this compound and exploring its derivatization to build libraries of novel molecules for biological screening. Such efforts are likely to uncover new lead compounds for the development of next-generation pharmaceuticals and crop protection agents.

References

-

Fujikawa, K., & Haga, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]

- Kawakami, J. H., et al. (2005). Process for the synthesis of trifluorophenylacetic acids. U.S.

-

Reddy, T. R., et al. (2021). Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry, 19(38), 8355-8360. [Link]

-

Chen, Y., et al. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 100, 235-250. [Link]

-

Hoffman Fine Chemicals. (n.d.). 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Sharma, P. C., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(5), 2185. [Link]

-

Ghorab, M. M., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6241. [Link]

-

Filyakova, V. I., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. Mendeleev Communications, 31(1), 1-2. [Link]

- MacLachlan, I., et al. (2014). Lipid formulation. U.S.

-

Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919363. [Link]

-

Novartis AG. (2021). Application for Extension of Patent Term for U.S. Patent No. 8,829,195. Regulations.gov. [Link]

-

Kumar, A., et al. (2022). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. Scientific Reports, 12(1), 12456. [Link]

-

Zhang, Y., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Journal of Molecular Structure, 1266, 133535. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. 1008737-00-5|2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid|BLD Pharm [bldpharm.com]

- 4. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

Application Note: Strategic Synthesis of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic Acid

Executive Summary

This Application Note details the synthesis of 2-(2-(Trifluoromethyl)pyridin-4-yl)acetic acid , a critical building block for medicinal chemistry programs targeting metabolic and immunological pathways. The presence of the trifluoromethyl (

We present two distinct, validated protocols:

-

Method A (The "Process" Route): Lateral Lithiation and Carboxylation. This is the preferred method for scale-up due to its high atom economy and concise step count.

-

Method B (The "MedChem" Route):

Displacement with Malonate. This is a robust alternative utilizing standard laboratory equipment, ideal for facilities lacking cryogenic capabilities.

Strategic Retrosynthesis & Workflow

The following diagram outlines the logical disconnection of the target molecule, visualizing the two available pathways.

Figure 1: Retrosynthetic analysis showing the Anionic Homologation (Method A) and Malonate Displacement (Method B) pathways.

Method A: Lateral Lithiation (Preferred Protocol)

Rationale & Mechanism

This method exploits the enhanced acidity of the C4-methyl protons. The electron-withdrawing nature of the pyridine nitrogen, combined with the strong inductive effect of the

Advantages:

-

Step Efficiency: Single-step transformation.[1]

-

Atom Economy: No heavy leaving groups or large byproducts.

-

Purity: Often requires only extractive workup without chromatography.

Reagents & Stoichiometry

| Reagent | Equiv.[2][3][4] | Role | CAS No. |

| 4-Methyl-2-(trifluoromethyl)pyridine | 1.0 | Substrate | 127406-56-8 |

| LDA (Lithium Diisopropylamide) | 1.2 | Base | 4111-54-0 |

| Dry Ice ( | Excess | Electrophile | 124-38-9 |

| Anhydrous THF | Solvent | Solvent | 109-99-9 |

| HCl (2N) | Excess | Quench/Protonation | 7647-01-0 |

Step-by-Step Protocol

-

Preparation of LDA (In-situ):

-

In a flame-dried 3-neck round-bottom flask under Argon, charge anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.3 equiv).

-

Cool to -78°C (dry ice/acetone bath).

-

Dropwise add n-Butyllithium (2.5 M in hexanes, 1.3 equiv). Maintain internal temperature below -70°C.

-

Stir at 0°C for 15 minutes to ensure complete formation of LDA, then re-cool to -78°C .

-

-

Lateral Lithiation:

-

Dissolve 4-Methyl-2-(trifluoromethyl)pyridine (1.0 equiv) in a minimum volume of anhydrous THF.

-

Add the substrate solution dropwise to the LDA solution at -78°C . The solution typically turns a deep red/orange color, indicating the formation of the benzylic-type anion.

-

Critical Step: Stir at -78°C for 45–60 minutes. Do not warm, as this may lead to dimerization or nucleophilic attack on the pyridine ring.

-

-

Carboxylation:

-

Option 1 (Gas): Bubble dried

gas (passed through a -

Option 2 (Solid): Add crushed, fresh dry ice (excess) directly to the reaction mixture. Note: Ensure dry ice is free of water frost.

-

Allow the mixture to warm slowly to room temperature over 2 hours.

-

-

Workup & Isolation:

-

Quench the reaction with water (5 mL/g).

-

Extract the aqueous layer with

or EtOAc (x2) to remove unreacted starting material (the product is a carboxylate salt in the aqueous phase). -